![molecular formula C18H17N3O4S B1436077 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide CAS No. 2132396-40-6](/img/structure/B1436077.png)
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide
Overview
Description
“5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide” is a chemical compound with the molecular formula C18H17N3O4S and a molecular weight of 371.4 g/mol . It is a derivative of indole, a heterocyclic compound .
Synthesis Analysis
The synthesis of indole derivatives like “5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide” often involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
Indole derivatives, including “5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide”, contain a benzopyrrole nucleus with 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), making them aromatic in nature .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the formation of carbon–carbon bonds in indole derivatives . This reaction involves the oxidative addition of palladium, which donates electrons to form a new Pd–C bond .
Scientific Research Applications
Lung Injury Treatment
CD73 has been identified as playing a significant role in lung injury, with its molecular mechanisms being a focus for potential treatments and biomarkers in pulmonary disease .
Cancer Immunotherapy
CD73 is critical in suppressing an adequate anti-tumor immune response and promoting cancer cell proliferation, tumor growth, angiogenesis, and metastasis. Inhibiting CD73 could augment anti-cancer immunotherapeutic strategies and serve as a prognostic marker .
Tumor Growth and Metastasis Suppression
Blockade of CD73 activity has been shown to suppress tumor growth and prolong survival by promoting antitumor adaptive immunity in animal models .
Prognostic Marker in Cancers
CD73’s link to clinical prognosis and immune infiltration in many cancers suggests that targeting CD73-dependent signaling pathways may be a promising therapeutic strategy for future tumor immunotherapy .
5. Cancer Cell Survival and Stemness Regulation CD73 plays a crucial role as a regulator of cancer cell survival, stemness, and immune suppression, making it an important therapeutic target in the field of cancer immunotherapy .
Future Directions
Mechanism of Action
Target of Action
The primary target of CD73-IN-1 is CD73 , also known as ecto-5’-nucleotidase . CD73 is a key enzyme in the purinergic signaling pathway, responsible for the generation of immune suppressive adenosine . It is frequently overexpressed across a variety of cancers . The expression of CD73 is higher in tumors than in the corresponding healthy tissues and is associated with a poor prognosis .
Mode of Action
CD73-IN-1 interacts with its target, CD73, by binding to it and inhibiting its enzymatic activity . This interaction results in the suppression of the production of adenosine, a molecule that plays a crucial role in the suppression of an adequate anti-tumor immune response . By inhibiting CD73, CD73-IN-1 can potentially reinvigorate anti-tumor immunity .
Biochemical Pathways
CD73 is involved in the conversion of adenosine monophosphate (AMP) to adenosine . This conversion is a critical step in the purinergic signaling pathway . Adenosine, the product of this reaction, has immunosuppressive effects . By inhibiting CD73, CD73-IN-1 disrupts this pathway, reducing the production of adenosine and potentially alleviating its immunosuppressive effects .
Pharmacokinetics
They are designed to have high permeability and low clearance, which can enhance their bioavailability .
Result of Action
The inhibition of CD73 by CD73-IN-1 leads to a reduction in the production of adenosine . This can result in the alleviation of the immunosuppressive effects of adenosine, potentially enhancing anti-tumor immunity . Moreover, the inhibition of CD73 can also affect cancer cell proliferation, tumor growth, angiogenesis, and metastasis .
Action Environment
The action of CD73-IN-1 can be influenced by various environmental factors. For instance, hypoxia, a condition often found in the tumor microenvironment, can drive the upregulation of CD73 . This could potentially influence the efficacy of CD73-IN-1. Furthermore, the expression of CD73 and the generation of adenosine by tumor or tumor-associated immune cells is a common resistance mechanism to many cancer treatments . Therefore, the tumor microenvironment and the presence of other treatments can influence the action, efficacy, and stability of CD73-IN-1 .
properties
IUPAC Name |
5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGALILHRFUCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



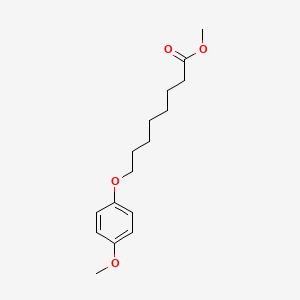
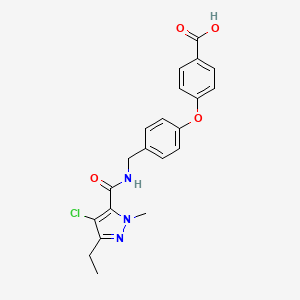

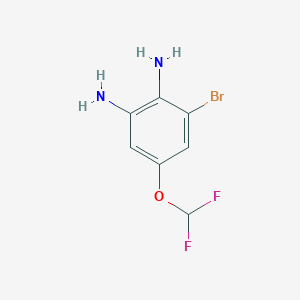
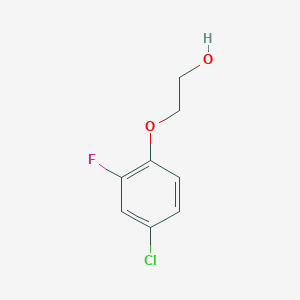
![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)
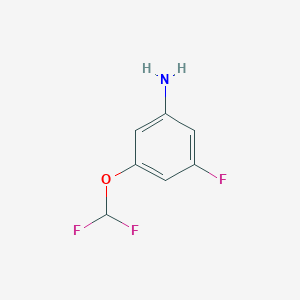
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
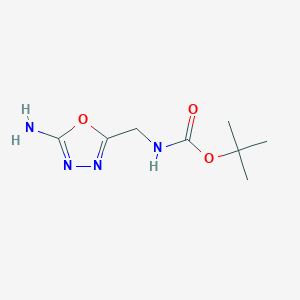
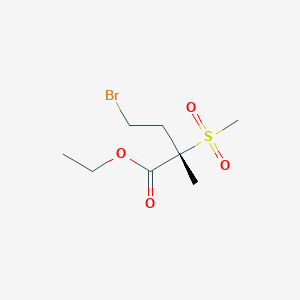
![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)
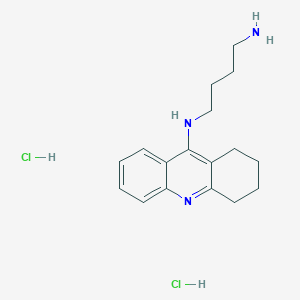
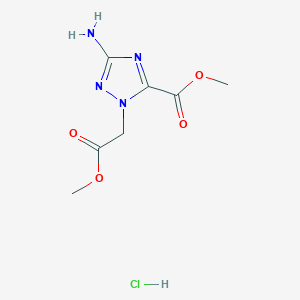
![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)